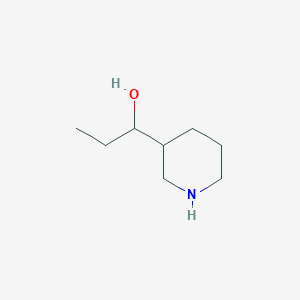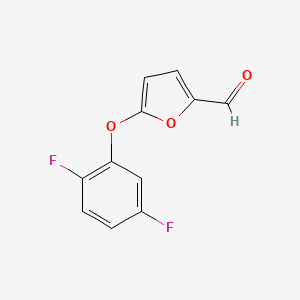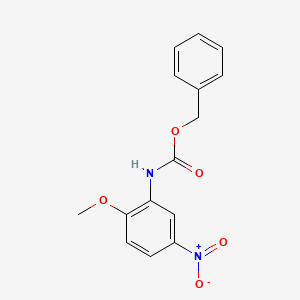
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring, which is further substituted with a methylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity of the final product .
化学反応の分析
Types of Reactions
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学的研究の応用
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents on the pyrimidine ring.
Uniqueness
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine group enhances its solubility and bioavailability, making it a promising candidate for drug development .
特性
分子式 |
C17H20N4O2 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
methyl 3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C17H20N4O2/c1-20-6-8-21(9-7-20)15-11-18-16(19-12-15)13-4-3-5-14(10-13)17(22)23-2/h3-5,10-12H,6-9H2,1-2H3 |
InChIキー |
XGZPFHXEXCZWPW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)
![2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B8601215.png)
![tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B8601230.png)



![1-Propanol, 3-[[1-(2-methylphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B8601251.png)


